molecular formula C17H27NO3S B345974 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane CAS No. 898646-70-3

1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane

Cat. No.: B345974
CAS No.: 898646-70-3
M. Wt: 325.5g/mol
InChI Key: HXTWCWJHIQKIFR-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane is an organic compound with a complex structure that includes a sulfonyl group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane typically involves multiple steps, starting with the preparation of the 5-tert-butyl-2-methoxyphenyl precursor. This precursor is then subjected to sulfonylation reactions to introduce the sulfonyl group. The final step involves the formation of the azepane ring through cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts and reaction conditions to facilitate the sulfonylation and cyclization processes efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 5-tert-Butyl-2-methoxyphenyl isocyanate
  • Sulfonimidates

Comparison: 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane is unique due to its combination of a sulfonyl group and an azepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-17(2,3)14-9-10-15(21-4)16(13-14)22(19,20)18-11-7-5-6-8-12-18/h9-10,13H,5-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTWCWJHIQKIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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